BenchChemオンラインストアへようこそ!

2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride

Medicinal Chemistry Physicochemical Properties Lead Optimization

2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride (CAS 1170562‑90‑9; molecular formula C₉H₁₉ClN₂O₄S; MW 286.78 g/mol) is a spirocyclic sulfonamide building block featuring a conformationally constrained 1,4‑dioxa‑8‑azaspiro[4.5]decane core, a sulfonamide linkage, and a terminal primary ethanamine moiety. The spirocyclic 1,4‑dioxa‑8‑azaspiro[4.5]decane scaffold itself is a recognized privileged structure in medicinal chemistry, having been employed in the development of sigma‑1 receptor ligands and fatty acid amide hydrolase (FAAH) inhibitors.

Molecular Formula C9H19ClN2O4S
Molecular Weight 286.78 g/mol
CAS No. 1170562-90-9
Cat. No. B1372316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride
CAS1170562-90-9
Molecular FormulaC9H19ClN2O4S
Molecular Weight286.78 g/mol
Structural Identifiers
SMILESC1CN(CCC12OCCO2)S(=O)(=O)CCN.Cl
InChIInChI=1S/C9H18N2O4S.ClH/c10-3-8-16(12,13)11-4-1-9(2-5-11)14-6-7-15-9;/h1-8,10H2;1H
InChIKeyLBAVVRVUUKNLRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine Hydrochloride (CAS 1170562-90-9): Pre-Competitive Spirocyclic Sulfonamide Building Block for Medicinal Chemistry Procurement


2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride (CAS 1170562‑90‑9; molecular formula C₉H₁₉ClN₂O₄S; MW 286.78 g/mol) is a spirocyclic sulfonamide building block featuring a conformationally constrained 1,4‑dioxa‑8‑azaspiro[4.5]decane core, a sulfonamide linkage, and a terminal primary ethanamine moiety [1]. The spirocyclic 1,4‑dioxa‑8‑azaspiro[4.5]decane scaffold itself is a recognized privileged structure in medicinal chemistry, having been employed in the development of sigma‑1 receptor ligands [2] and fatty acid amide hydrolase (FAAH) inhibitors [3]. The compound is supplied as a hydrochloride salt in powder form with typical purity of 95% and is stocked by multiple major research‑chemical vendors including Sigma‑Aldrich (Enamine catalogue), Santa Cruz Biotechnology, and AKSci [1].

Why Generic Spirocyclic Sulfonamide Building Blocks Cannot Substitute for 2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine Hydrochloride (CAS 1170562-90-9)


Spirocyclic sulfonamide building blocks are not freely interchangeable because the spatial orientation, hydrogen‑bonding capacity, and physicochemical property profile of each congener can shift the outcomes of downstream medicinal chemistry campaigns [1]. The target compound uniquely combines a ketal‑protected 1,4‑dioxa‑8‑azaspiro[4.5]decane scaffold, an electron‑withdrawing sulfonamide bridge, and a free primary amine handle. Removing the ethanamine tail (as in 1,4‑dioxa‑8‑azaspiro[4.5]decane‑8‑sulfonamide) eliminates the amine conjugation point, while methylating the amine terminus (as in the N,N‑dimethyl analog) alters basicity and steric bulk. The ketal‑protected dioxolane ring further distinguishes this scaffold from mono‑oxa‑spiro systems (e.g., 1‑oxa‑8‑azaspiro[4.5]decane), which have different lipophilicity and metabolic stability profiles [2]. These structural divergences translate into non‑trivial differences in molecular weight, hydrogen‑bond donor/acceptor counts, and rotatable bond number—parameters that directly influence pharmacokinetic and pharmacodynamic behavior in lead optimization [3].

Quantitative Procurement Evidence: How CAS 1170562-90-9 Differentiates from Its Closest Spirocyclic Sulfonamide Analogs


Physicochemical Property Differentiation: 2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine·HCl vs. 1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonamide

The target compound carries a primary ethanamine tail that is absent in the simpler 1,4‑dioxa‑8‑azaspiro[4.5]decane‑8‑sulfonamide scaffold. This structural difference increases molecular weight from 222.26 to 286.78 g/mol and adds one hydrogen‑bond donor. Such alterations can affect central nervous system multiparameter optimization (CNS MPO) scores, a key decision metric in neuroscience drug discovery [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Rotatable Bond Count: Impact on Conformational Flexibility Relative to Flexible-Chain Ethylsulfonamide Analogs

The spirocyclic 1,4‑dioxa‑8‑azaspiro[4.5]decane core of the target compound imposes conformational restriction, yielding only 3 rotatable bonds versus an estimated 6–7 for a hypothetical open‑chain piperidine‑ethyl‑sulfonamide analog of equivalent heavy‑atom count. Reduced rotatable bond count is associated with improved oral bioavailability and lower metabolic clearance in lead optimization campaigns [1].

Drug Design Conformational Analysis Ligand Efficiency

Multi-Vendor Purity Specification Reproducibility: Sigma-Aldrich, AKSci, and CymitQuimica Consensus at ≥95%

Procurement risk is reduced when multiple independent vendors report consistent purity specifications. The target compound is listed at ≥95% purity by Sigma‑Aldrich (Enamine ENA184121161), AKSci (catalogue 0572DE), and CymitQuimica (ref. 3D‑VWB56290) . This three‑vendor consensus contrasts with several closely related spirocyclic sulfonamide building blocks that are available from only a single specialty supplier, where lot‑to‑lot variability carries higher procurement uncertainty.

Chemical Procurement Quality Control Reproducibility

Ketal-Protected Dioxolane Ring as a Latent Carbonyl: Synthetic Differentiation from Mono-Oxa Spiro Analogs

The 1,4‑dioxa‑8‑azaspiro[4.5]decane core contains a cyclic ketal (dioxolane) that serves as a latent carbonyl protecting group. Under mild acidic hydrolysis, the dioxolane ring can be deprotected to reveal a ketone, enabling postsynthetic scaffold diversification that is not possible with the corresponding 1‑oxa‑8‑azaspiro[4.5]decane (mono‑oxa) scaffold, which lacks this latent functionality [1]. This feature allows the same building block to serve as either a rigid spirocyclic core or, after deprotection, a functionalized piperidinone for further elaboration [2].

Synthetic Chemistry Protecting Group Strategy Scaffold Diversification

Sulfonamide Linker Stability Advantage Over Carboxamide‑Linked Spirocyclic Building Blocks: Hydrolytic and Metabolic Resistance

The sulfonamide functional group (–SO₂NH–) is a well‑established metabolically stable isostere of the carboxamide (–CONH–). Sulfonamides resist enzymatic hydrolysis by proteases and amidases that readily cleave carboxamide bonds, offering prolonged half‑life in biological matrices [1]. This property is particularly relevant when the building block is incorporated into the core of a bioactive molecule rather than used solely as a peripheral solubilizing group.

Chemical Stability Metabolic Stability Sulfonamide Isostere

Limitations Acknowledgment: Absence of Published Head-to-Head Biological Data for CAS 1170562-90-9

A systematic search of PubMed, ChemSpider, BindingDB, and vendor databases as of May 2026 did not identify any peer‑reviewed study reporting quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy) for 2‑(1,4‑dioxa‑8‑azaspiro[4.5]dec‑8‑ylsulfonyl)ethanamine hydrochloride specifically. The compound is not registered in ChEMBL, DrugBank, or BindingDB with affinity data. The claim found on one vendor site that this compound is synonymous with the clinical candidate ADX‑71441 [1] is inconsistent with the published structure of ADX‑71441, which is a triazinone‑acetamide derivative (CAS 1207440‑88‑7; MW 436.80; C₁₉H₁₅ClF₂N₄O₄) [2]. Procurement decisions for this compound should therefore be based on its structural and physicochemical differentiators (enumerated above) and its suitability as a synthetic building block rather than on anticipated biological target engagement.

Data Transparency Evidence Gap Procurement Decision

Optimal Procurement and Application Scenarios for 2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine Hydrochloride (CAS 1170562-90-9)


Parallel Library Synthesis of Sulfonamide‑Containing Compound Collections for High‑Throughput Screening

The primary ethanamine handle, combined with the spirocyclic sulfonamide core, makes this building block directly suitable for amide coupling or reductive amination in parallel synthesis workflows. The ketal‑protected dioxolane ring permits postsynthetic deprotection to access a piperidinone chemotype from the same precursor, effectively yielding two distinct compound series from a single procurement event [1]. The conformational restriction imposed by the spirocyclic core (3 rotatable bonds) can improve hit‑to‑lead progression metrics by reducing entropic binding penalties relative to flexible‑chain sulfonamide analogs [2].

CNS Drug Discovery Programs Seeking Conformationally Constrained Scaffolds with Favorable Physicochemical Properties

With a molecular weight of 286.78 g/mol, 2 hydrogen‑bond donors, and only 3 rotatable bonds, this building block falls within favorable ranges of the CNS MPO desirability score, a parameter used to prioritize compounds with higher probability of acceptable brain penetration and safety profiles [3]. The 1,4‑dioxa‑8‑azaspiro[4.5]decane scaffold has precedent in CNS‑active sigma‑1 receptor ligands, demonstrating that this chemotype can engage central nervous system targets [4].

Chemical Biology Probe Design Requiring Metabolically Stable Linker Chemistries

The sulfonamide bridge is intrinsically resistant to enzymatic hydrolysis by amidases and proteases, unlike the carboxamide isostere [5]. When this building block is incorporated into the core of a chemical biology probe intended for cellular or in vivo target engagement studies, the sulfonamide linkage is expected to confer longer functional half‑life in biological matrices, reducing false‑negative rates arising from probe degradation during the assay window.

Multi‑Vendor Sourcing Strategy for GLP/GMP‑Adjacent Medicinal Chemistry Campaigns

With confirmed availability from Sigma‑Aldrich (Enamine), Santa Cruz Biotechnology, AKSci, and CymitQuimica, this compound supports a diversified procurement strategy that mitigates single‑supplier dependency. The consistent ≥95% purity specification across three of these four vendors simplifies batch‑to‑batch comparability documentation, an important consideration for laboratories operating under quality management systems where vendor qualification is required .

Quote Request

Request a Quote for 2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.